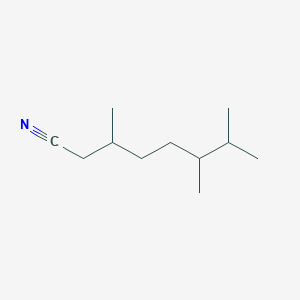
3,6,7-Trimethyloctanenitrile
货号 B8279529
分子量: 167.29 g/mol
InChI 键: XOPLBXMGZYDABL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08313736B2
Procedure details


3,6,7-Trimethyl-2,6-octadienenitrile (15 g; 0.092 mol), palladium on charcoal (5% Pd/C, 1.5 g) and ethyl acetate (60 ml) were charged in a 500 ml stirred autoclave and hydrogenated (4 bar hydrogen) at 25° C. for 24 hours. Filtration over celite and removal of the solvent afforded 15.1 g of the saturated nitrile as a mixture of two isomers. Distillation using a 10 cm Vigreux column gave 13.8 g of 98.2% pure 3,6,7-trimethyloctanenitrile (mixture of isomers; 56/42) in a yield of 88%.
Name
3,6,7-Trimethyl-2,6-octadienenitrile
Quantity
15 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:6][CH2:7][C:8]([CH3:12])=[C:9]([CH3:11])[CH3:10])=[CH:3][C:4]#[N:5].[H][H]>[Pd].C(OCC)(=O)C>[CH3:1][CH:2]([CH2:6][CH2:7][CH:8]([CH3:12])[CH:9]([CH3:11])[CH3:10])[CH2:3][C:4]#[N:5]
|
Inputs


Step One
|
Name
|
3,6,7-Trimethyl-2,6-octadienenitrile
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CC#N)CCC(=C(C)C)C
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over celite and removal of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC#N)CCC(C(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

